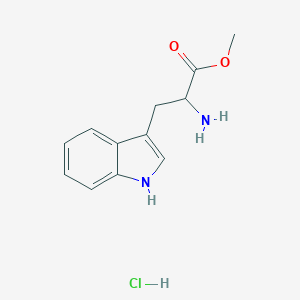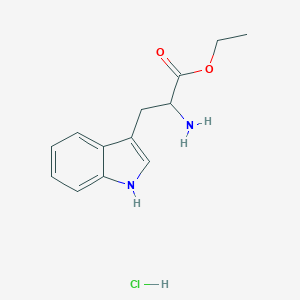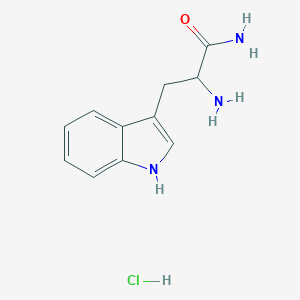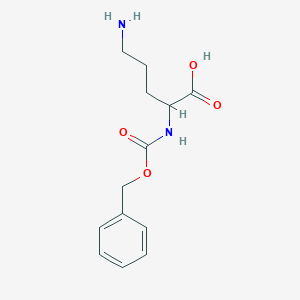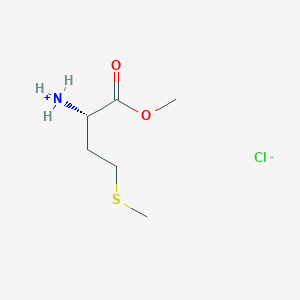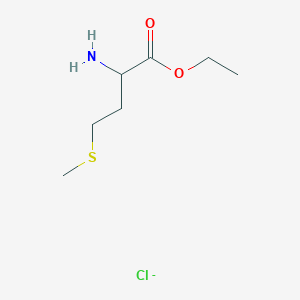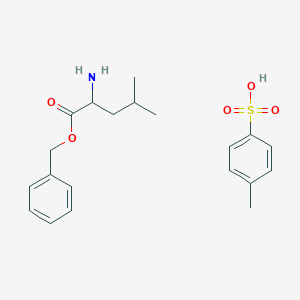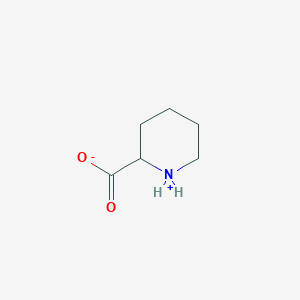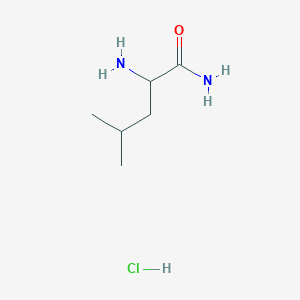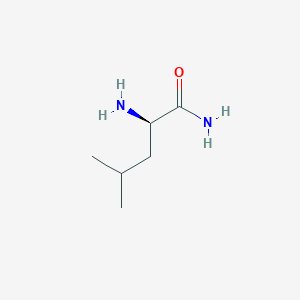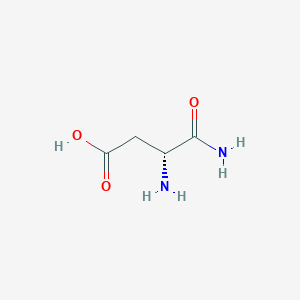
(R)-3,4-Diamino-4-oxobutanoic acid
Descripción general
Descripción
(R)-3,4-Diamino-4-oxobutanoic acid, also known as (R)-3,4-DADOB, is an important organic acid that is used in a variety of scientific and industrial applications. It is a chiral compound, meaning that it is composed of two enantiomers that are mirror images of each other, and exhibits a range of unique properties. This versatile compound is used in a variety of ways, including as a reagent in organic synthesis, as a catalyst for biochemical processes, and as a drug in pharmaceuticals.
Aplicaciones Científicas De Investigación
Biological Significance and Synthetic Approaches
(R)-3,4-Diamino-4-oxobutanoic acid, a nonproteinogenic amino acid, has garnered significant interest due to its presence in various natural products and complex molecules. This compound has notable biological properties and is utilized as a building block in the synthesis of new molecules. It also plays a role in modifying the biological behavior of known peptidic entities. Its applications extend to environmentally safe hydrogen production for fuel cells, selective CO2 transportation, and food chemistry as an inhibitor of polyphenol oxidase and an enhancer of Maillard browning (Viso et al., 2011).
Asymmetric Synthesis
The compound has been used in the asymmetric synthesis of all four N,N'-protected stereoisomers of 2,3-diaminobutanoic acid, which is found in peptide antibiotics, toxins, and biologically active molecules. This synthesis plays a crucial role in the targeted production of specific isomers (Robinson et al., 2001).
Occurrence in Natural Systems
(R)-3,4-Diamino-4-oxobutanoic acid has been identified in the root nodules of Lotus tenuis, co-occurring in two diastereoisomeric forms. This discovery contributes to understanding the compound's role in natural biological systems (Shaw et al., 1982).
Applications in Sensor Development
This compound has also been explored in the development of solvent colorimetric paper-based polydiacetylene sensors. These sensors show a colorimetric response to various organic solvents, demonstrating potential in solvent detection and identification (Pumtang et al., 2011).
Microbial Reduction Processes
It has been investigated in the microbial reduction of ethyl 4-chloro-3-oxobutanoate, leading to the production of ethyl (R)-4-chloro-3-hydroxybutanoate. This process highlights the compound's role in microbial biotransformations and organic synthesis (Kataoka et al., 1999; Shimizu et al., 1990).
Propiedades
IUPAC Name |
(3R)-3,4-diamino-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(6)9)1-3(7)8/h2H,1,5H2,(H2,6,9)(H,7,8)/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLJIHNCYNOQEQ-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3,4-Diamino-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




